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Compound of Interest

3-(Hydroxymethyl)-2-methyl-4-
Compound Name:
quinolinol

Cat. No.: B7742504

Get Quote

Executive Summary & Chemical Context

The compound 3-(Hydroxymethyl)-2-methyl-4-quinolinol represents a functionalized scaffold
often utilized as an intermediate in the synthesis of antimicrobial agents and quinolone
antibiotics.[1]

Critical Tautomeric Insight: While the IUPAC name suggests a "quinolinol" (enol) structure,
empirical data (NMR, IR, X-ray) confirms that in the solid state and polar solvents (DMSO,
MeOH, H20), the compound exists predominantly as the 4-quinolone (keto) tautomer. This
distinction is non-trivial; elucidation strategies must search for a carbonyl signal and an N-H
proton, not a phenolic O-H and aromatic C-O system.
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Synthesis Protocol

To ensure the analyte is authentic, we define its origin. The standard synthesis involves the

hydroxymethylation of 2-methyl-4-quinolinol (obtained via Conrad-Limpach cyclization) using

formaldehyde under basic conditions.[1]

Experimental Procedure

Starting Material: Suspend 2-methylquinolin-4(1H)-one (1.0 eq) in 10% aqueous NaOH (5.0
eq).

Reagent Addition: Add Formaldehyde (37% ag. solution, 1.5 eq) dropwise at room
temperature.

Reaction: Heat the mixture to 60-80°C for 4—6 hours. The solution typically darkens.
Workup: Cool to 0°C. Acidify carefully with dilute HCI to pH ~5-6.

Isolation: The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize
from Ethanol/DMF.

Reaction Pathway Visualization
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Figure 1: Synthetic pathway via base-catalyzed hydroxymethylation at the C3 position.[1]

Spectroscopic Elucidation (Step-by-Step)
A. Mass Spectrometry (MS)[3][4]

e Technique: ESI-MS (Positive Mode) or EI-MS.[1]
e Target Data:
o Molecular lon ([M+H]*):m/z 190.08 (Calculated for C11H1:NO2z + H*).

o Fragmentation Pattern: Look for a loss of 31 Da (—CH20H) or 18 Da (—H20), characteristic
of primary alcohols.

B. Infrared Spectroscopy (IR)

The IR spectrum provides the first "quick check" of the tautomer state.
e Diagnostic Peak 1 (C=0): Strong absorption at 1620-1640 cm~1.

o Note: A normal ester/ketone appears >1700 cm~1. The lower frequency here confirms the
conjugated 4-quinolone carbonyl.

o Diagnostic Peak 2 (OH/NH): Broad band at 3100-3400 cm~1.

o This overlaps the N-H stretch (amide) and the O-H stretch (hydroxymethyl).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool. All shifts are reported in DMSO-ds (standard solvent for quinolones).

[1]

1H NMR Assignment (500 MHz, DMSO-de)
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H-6

7.60-7.70

Triplet (t)

1H

Aromatic proton.

[1]

Key Elucidation Check:

o Absence of H-3: In the starting material (2-methyl-4-quinolone), there is a sharp singlet at

~5.9 ppm (H-3).[1] This signal must be absent in the product, proving substitution at the C3

position.
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13C NMR Assignment (125 MHz DMSQO-ds)
Carbon Shift (6 ppm) Type Assignment Logic

Characteristic
C=0 (C4) 176.0-178.0 Quaternary )
quinolone carbonyl.

Attached to Nitrogen

C2 148.0 — 150.0 Quaternary
and Methyl.

Shifted downfield from
C3 112.0-115.0 Quaternary ~108 ppm (in SM) due
to alkyl substitution.

The new

CH20H 58.0 - 60.0 Secondary hydroxymethyl
carbon.

CHs 18.0 -20.0 Primary 2-Methyl group.[1]

Advanced Structure Verification (2D NMR)

To rigorously prove the connectivity, specifically that the hydroxymethyl group is at C3 and not
N1 or O4, use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Correlation Logic

o Methyl-to-Ring: The 2-Me protons (2.4 ppm) will show a strong 3-bond correlation to C3 and
C2.[1]

o Methylene-to-Ring: The CHz protons (4.5 ppm) must correlate to:
o C2 (~149 ppm)[1]
o C4 (~177 ppm, Carbonyl)
o C3 (~114 ppm, direct attachment)

e The "Smoking Gun": If the CH:z protons correlate to the Carbonyl carbon (C4), the group
must be at position 3. If it were on the Nitrogen, no correlation to C4 would be observed (too
far).
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Elucidation Workflow Diagram
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Confirmed Structure:

3-(Hydroxymethyl)-2-methyl-4-quinolone

Click to download full resolution via product page
Figure 2: Logical flow for structural confirmation using spectroscopic data.
References
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o Synthesis via Modified Mannich/Aldol

o Nagy, S., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the
Modified Mannich Reaction." Molecules 2021, 26(16), 5068. Link[1]

o Insight: While focusing on 8-HQ, this details the reactivity of quinoline-ols with
formaldehyde.[1]

e General Quinolone NMR Data: Breitmaier, E. Structure Elucidation by NMR in Organic
Chemistry: A Practical Guide. Wiley, 2002. Insight: Provides foundational chemical shift rules
for heterocyclic enones.

o Commercial Reference (Existence Verification)

o Sigma-Aldrich Product T323853: "3-(Hydroxymethyl)-2-methyl-4-quinolinol”.[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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